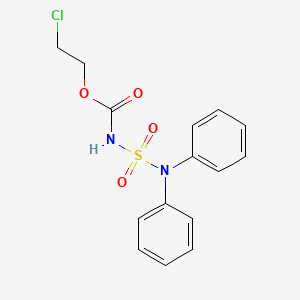
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a diphenylamino group, a sulfonyl group, and a 2-chloroethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of diphenylamine with chlorosulfonic acid to form diphenylamino sulfonyl chloride. This intermediate is then reacted with 2-chloroethanol in the presence of a base to yield the desired ester. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.
Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.
Hydrolysis Products: Carbamic acid and 2-chloroethanol are the primary products of hydrolysis.
Applications De Recherche Scientifique
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive ester group.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester involves the interaction of its reactive ester group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, resulting in the modification of proteins or other biomolecules. The sulfonyl group may also play a role in the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, 2-chloroethyl ester: A simpler ester with similar reactivity but lacking the diphenylamino and sulfonyl groups.
Diphenylamine derivatives: Compounds with similar aromatic structures but different functional groups.
Sulfonyl chlorides: Compounds with similar sulfonyl groups but different ester or amine functionalities.
Uniqueness
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the diphenylamino and sulfonyl groups distinguishes it from simpler carbamates and enhances its versatility in chemical and biological research.
Propriétés
Numéro CAS |
116943-58-9 |
|---|---|
Formule moléculaire |
C15H15ClN2O4S |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
2-chloroethyl N-(diphenylsulfamoyl)carbamate |
InChI |
InChI=1S/C15H15ClN2O4S/c16-11-12-22-15(19)17-23(20,21)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19) |
Clé InChI |
ZSXZSNWLAREGOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















